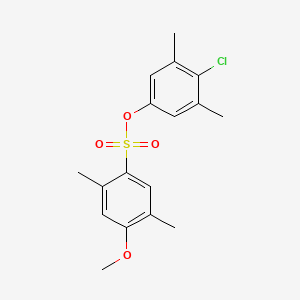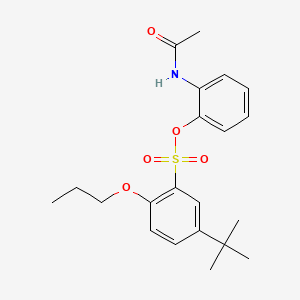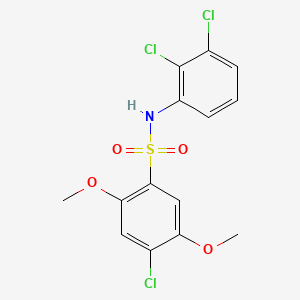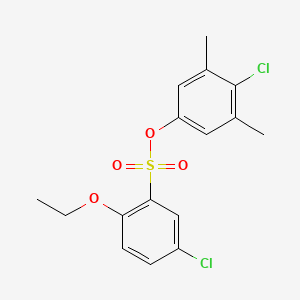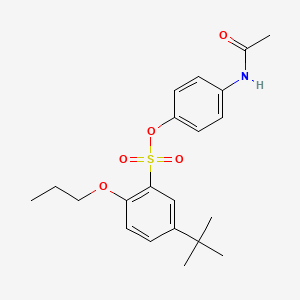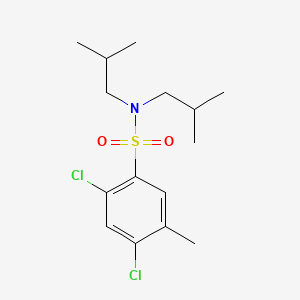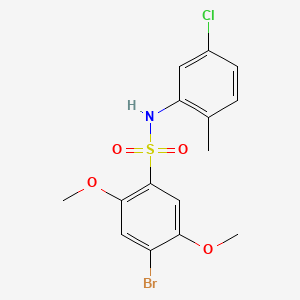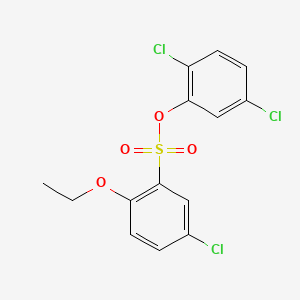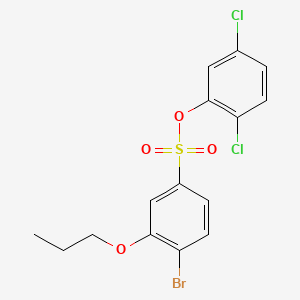
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as BDP, is a chemical compound that has been widely studied for its potential therapeutic applications. BDP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
The exact mechanism of action of BDP is not fully understood, but it is thought to act as a serotonin and dopamine receptor antagonist. BDP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. Additionally, BDP has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Biochemical and Physiological Effects:
BDP has been found to have a range of biochemical and physiological effects. In animal models, BDP has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. BDP has also been found to reduce the release of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, BDP has been shown to modulate the activity of the HPA axis, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
One advantage of using BDP in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, BDP has been found to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using BDP in lab experiments is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.
未来方向
There are several future directions for research on BDP. One area of interest is investigating its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications in humans. Finally, it may be of interest to investigate the potential use of BDP in combination with other compounds for the treatment of psychiatric and inflammatory diseases.
合成方法
The synthesis of BDP involves the reaction of 2,5-dimethyl-4-bromobenzenesulfonyl chloride with 2,5-dichlorophenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography or recrystallization.
科学研究应用
BDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. BDP has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats. Additionally, BDP has been shown to have anti-inflammatory properties, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrCl2N2O2S/c1-12-10-18(13(2)9-15(12)19)26(24,25)23-7-5-22(6-8-23)17-11-14(20)3-4-16(17)21/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTSQKJTWNBYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


